N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide
Description
Properties
CAS No. |
352329-31-8 |
|---|---|
Molecular Formula |
C20H11F3N4OS2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H11F3N4OS2/c21-20(22,23)14-8-16(17-6-3-7-29-17)27-19(13(14)10-25)30-11-18(28)26-15-5-2-1-4-12(15)9-24/h1-8H,11H2,(H,26,28) |
InChI Key |
HUVMRDVZDJAZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinyl core: Starting with a pyridine derivative, functional groups such as cyano and trifluoromethyl are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Thienyl group introduction: The thienyl group can be attached via cross-coupling reactions such as Suzuki or Stille coupling.
Sulfanyl linkage: The sulfanyl group is introduced through thiolation reactions, often using thiol reagents.
Acetamide formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano groups, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential pharmacological properties such as anti-inflammatory or anticancer activity.
Medicine
Drug Development: Explored as a lead compound for the development of new therapeutic agents.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of “N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Key Trends :
- Trifluoromethyl : Common in all analogs; improves stability and lipophilicity.
- Heterocyclic Moieties : Thienyl (in target compound) vs. phenyl/methylphenyl in others. Thienyl’s electron-rich structure may enhance interactions with aromatic residues in enzymes .
- Phenyl Substituents: Electron-withdrawing groups (Cl, F, CN) vs. electron-donating groups (CH₃, OCH₃).
Biological Activity
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C18H14F3N4OS
- Molecular Weight : 392.39 g/mol
Structural Characteristics
The compound features a cyanophenyl group and a pyridine derivative with trifluoromethyl and thienyl substituents. Its unique structure contributes to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
Efficacy in Case Studies
Several studies have assessed the biological efficacy of this compound:
-
Antiproliferative Activity
- A study evaluated the compound's effect on cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
- Table 1 : Antiproliferative Effects on Cancer Cell Lines
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 5.0 HeLa (Cervical Cancer) 7.5 A549 (Lung Cancer) 4.8 -
Antimicrobial Activity
- The compound was tested against various pathogens, showing promising results in inhibiting growth.
- Table 2 : Antimicrobial Activity Against Bacterial Strains
Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Toxicity Studies
Toxicity assessments have indicated that while the compound shows potent biological activity, it also presents some cytotoxic effects at higher concentrations. Further studies are required to determine the therapeutic index.
Q & A
Q. What are the key steps in synthesizing N-(2-cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions:
- Substitution reactions under alkaline conditions to introduce functional groups like thienyl or pyridinyl moieties .
- Reductive steps (e.g., iron powder in acidic conditions) to convert nitro intermediates to amines .
- Condensation reactions with cyanoacetic acid derivatives using condensing agents like DCC or EDC .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. How is the structural integrity of this compound confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and connectivity (e.g., cyano, thienyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by detecting trace impurities .
- X-ray Crystallography : Resolves bond angles and molecular packing, as seen in structurally similar acetamide derivatives .
Q. What physicochemical properties are critical for experimental design?
- Solubility : Determined in DMSO or ethanol for biological assays; poor solubility may require formulation adjustments .
- Stability : Assessed via accelerated degradation studies (e.g., pH, temperature variations) to identify labile groups (e.g., sulfanyl linkages) .
- Melting Point : Experimentally measured using differential scanning calorimetry (DSC) for batch consistency .
Advanced Research Questions
Q. How can contradictory bioactivity data in structure-activity relationship (SAR) studies be resolved?
- Comparative Analysis : Test analogs with systematic substitutions (e.g., replacing trifluoromethyl with methyl) to isolate pharmacophoric contributions .
- Computational Modeling : Use molecular docking to predict binding affinities to targets like kinases or enzymes, correlating with experimental IC50 values .
- Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Condition Screening : Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd for cross-coupling), and temperatures to maximize intermediate stability .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and minimize side products .
- Protecting Groups : Temporarily shield reactive sites (e.g., amines) during harsh reactions .
Q. How are biological interaction studies designed to evaluate mechanism of action?
- Target Identification : Screen against kinase panels or GPCRs using radioligand binding assays .
- Cellular Assays : Measure cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
Q. What analytical methods address discrepancies in crystallographic vs. spectroscopic data?
- Synchrotron X-ray Diffraction : Resolve ambiguous electron density maps for precise bond-length measurements .
- Dynamic NMR : Study conformational flexibility in solution (e.g., hindered rotation around sulfanyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and detect isotopic patterns (e.g., chlorine/fluorine signatures) .
Q. How is the compound’s selectivity for biological targets validated?
- Counter-Screening : Test against off-target receptors (e.g., serotonin transporters) to rule out non-specific binding .
- CRISPR Knockout Models : Use gene-edited cell lines to confirm target dependency .
- Thermodynamic Profiling : Measure binding kinetics (SPR or ITC) to differentiate competitive vs. allosteric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
